![molecular formula C12H15N3O5 B4656790 N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide](/img/structure/B4656790.png)
N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide
Overview
Description
N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide, also known as HENSA, is a chemical compound that has been extensively studied for its potential use in scientific research. HENSA is a succinimide derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide has been shown to enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, by binding to GABA receptors and increasing their sensitivity to GABA. This results in increased inhibition of neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide has been shown to have various biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of GHB-induced effects, and the reduction of seizure activity. N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide in lab experiments is its high potency and selectivity for GABA receptors. This makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one limitation of using N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide is its potential toxicity, which can limit its use in certain experimental conditions.
Future Directions
There are several future directions for the study of N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide, including the development of new therapeutic applications for neurological disorders, the investigation of its potential as an anti-epileptic drug, and the exploration of its role in modulating GABAergic neurotransmission. Additionally, the development of new analogs of N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide with improved potency and selectivity could lead to the development of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide is a valuable tool for scientific research, with potential therapeutic applications in the treatment of various neurological disorders. Its high potency and selectivity for GABA receptors make it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide has been used in a variety of scientific research applications, including the study of GABAergic neurotransmission, the development of new anti-epileptic drugs, and the investigation of the role of gamma-hydroxybutyrate (GHB) in the brain. N-(2-hydroxyethyl)-N'-(3-nitrophenyl)succinamide has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(3-nitrophenyl)butanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c16-7-6-13-11(17)4-5-12(18)14-9-2-1-3-10(8-9)15(19)20/h1-3,8,16H,4-7H2,(H,13,17)(H,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGKOMEMHIIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(3-nitrophenyl)butanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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